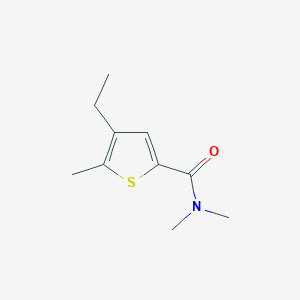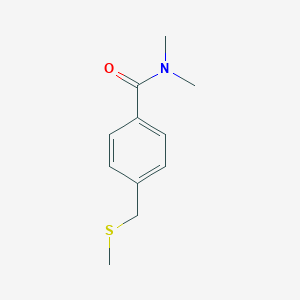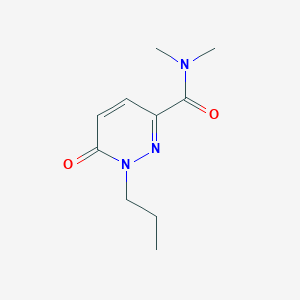
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. It is also known as DPOP or NSC 281612. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Moreover, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to inhibit the growth of microorganisms by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. Additionally, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide possesses several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Moreover, this compound exhibits high stability and low toxicity, making it safe for use in vitro and in vivo studies. However, one of the limitations of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide. One of the potential areas of research is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Moreover, further studies are needed to elucidate the mechanism of action of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide and its potential applications in other fields such as neurobiology and immunology. Additionally, the development of novel drug delivery systems for N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide may enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide involves the reaction of 3,6-dichloropyridazine with N,N-dimethylpropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. This compound also exhibits potent antifungal and antibacterial activity against various pathogenic microorganisms. Moreover, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to possess significant anti-inflammatory and analgesic activity.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-7-13-9(14)6-5-8(11-13)10(15)12(2)3/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUWJHOKDRLGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
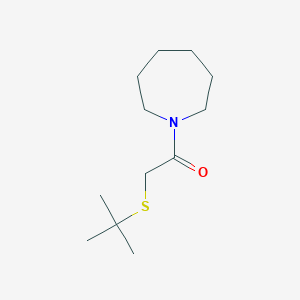
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
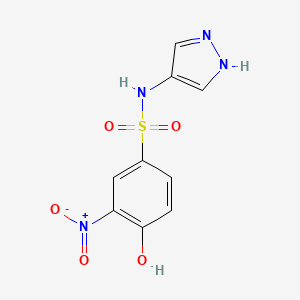
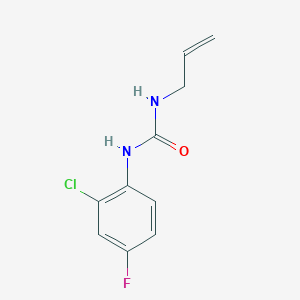
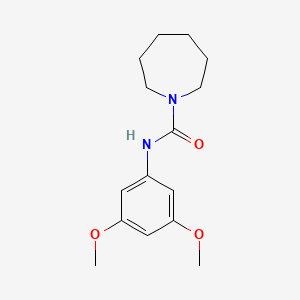
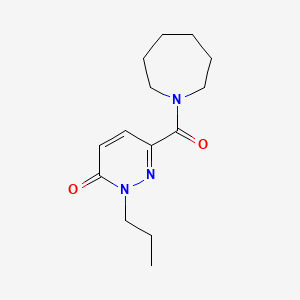
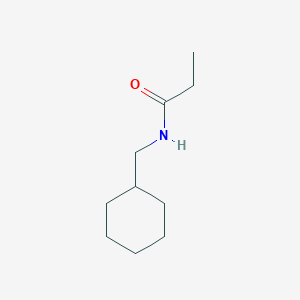
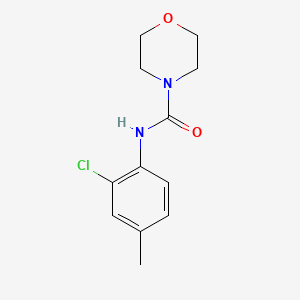
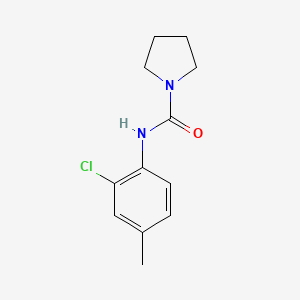
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
